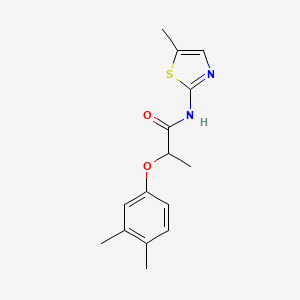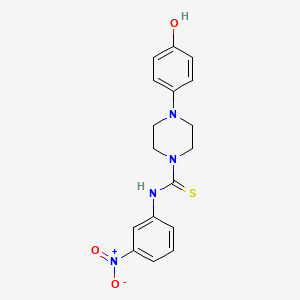
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
描述
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of amides It features a phenoxy group substituted with two methyl groups, a thiazole ring, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 3,4-dimethylphenoxypropanoic acid: The 3,4-dimethylphenol is reacted with 3-chloropropanoic acid in the presence of a base like sodium hydroxide to form the ester, which is then hydrolyzed to yield the acid.
Formation of the amide: The 3,4-dimethylphenoxypropanoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is reacted with 5-methyl-1,3-thiazol-2-amine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The phenoxy and thiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Products may include 3,4-dimethylphenoxypropanoic acid derivatives with hydroxyl or carboxyl groups.
Reduction: The primary product would be 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used in studies investigating the biological activity of thiazole-containing molecules.
Materials Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Industrial Applications:
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the phenoxy group can enhance lipophilicity, aiding in membrane permeability.
相似化合物的比较
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)propanamide: Lacks the methyl group on the thiazole ring.
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-oxazol-2-yl)propanamide: Contains an oxazole ring instead of a thiazole ring.
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide: Has a butanamide moiety instead of a propanamide.
Uniqueness
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylphenoxy and thiazole moieties can result in unique interactions with biological targets, potentially leading to novel therapeutic effects.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-9-5-6-13(7-10(9)2)19-12(4)14(18)17-15-16-8-11(3)20-15/h5-8,12H,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDZPYMDXXODII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NC=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-bromophenyl)-N-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B4839807.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B4839813.png)
![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4839819.png)

![6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4839849.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4839855.png)

![METHYL 3-[2-(AZEPAN-1-YL)-2-OXOETHYL]-7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4839868.png)
![4-[({[3-(2-Oxopyrrolidinyl)propyl]amino}thioxomethyl)amino]benzenesulfonamide](/img/structure/B4839878.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B4839891.png)
![4-[((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4839901.png)
![5,7-DIMETHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4839906.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4839911.png)
![methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4839913.png)
